N-Ethyl-N-methyl-2-phenylacetamide

Catalog No.
S14905329
CAS No.
105879-33-2
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-methyl-2-phenylacetamide

CAS Number

105879-33-2

Product Name

N-Ethyl-N-methyl-2-phenylacetamide

IUPAC Name

N-ethyl-N-methyl-2-phenylacetamide

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-12(2)11(13)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

RGMMHGOHDZGNNM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CC1=CC=CC=C1

N-Ethyl-N-methyl-2-phenylacetamide is an organic compound characterized by its molecular formula C11H15NOC_{11}H_{15}NO and a molecular mass of 179.25 g/mol. It features a distinctive structure that includes an ethyl group, a methyl group, and a phenyl group attached to the acetamide backbone. This compound is part of the broader class of phenylacetamides, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amide group can be reduced to yield amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions, which can lead to various substituted derivatives.

Major Products Formed

  • Oxidation: N-Ethyl-N-methyl-2-oxo-2-phenylacetamide.
  • Reduction: N-Ethyl-N-methyl-2-phenylamine.
  • Substitution: Various substituted phenyl derivatives.

Research into N-Ethyl-N-methyl-2-phenylacetamide has indicated potential biological activities, particularly in the context of analgesic and anti-inflammatory effects. The compound's structure allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. This makes it a candidate for further investigation in pharmacological studies aimed at developing new therapeutic agents .

The synthesis of N-Ethyl-N-methyl-2-phenylacetamide typically involves the reaction of ethylamine and methylamine with 2-phenylacetyl chloride. This reaction is usually conducted under controlled conditions to ensure high yields and purity. Common methods include:

  • Direct Acylation: Reacting the amines with 2-phenylacetyl chloride in an organic solvent like dichloromethane or chloroform.
  • Batch Reactor Processes: In industrial settings, large-scale production may utilize batch reactors with optimized conditions for temperature and pressure to maximize yield.

Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.

N-Ethyl-N-methyl-2-phenylacetamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for potential use as analgesics or anti-inflammatory agents.
  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Chemical Industry: Utilized as an intermediate in the production of specialty chemicals .

Studies on the interactions of N-Ethyl-N-methyl-2-phenylacetamide with biomolecules have shown that its functional groups can form hydrogen bonds with proteins and other macromolecules. These interactions may modulate enzyme activity or receptor binding, thus influencing various physiological processes. Ongoing research aims to elucidate the specific mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with N-Ethyl-N-methyl-2-phenylacetamide, each exhibiting unique properties:

Compound NameStructure FeaturesKey Differences
N-Methyl-2-phenylacetamideContains a methyl group instead of an ethyl groupMay exhibit different solubility and reactivity profiles.
N-Ethyl-N-benzylacetamideFeatures a benzyl group instead of a phenyl groupAlters hydrophobic interactions significantly.
N-Ethyl-N-(4-chlorophenyl)acetamideContains a para-chloro substituent on the phenolPotentially enhanced bioactivity due to electron-withdrawing effects.

Uniqueness

N-Ethyl-N-methyl-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. The presence of both ethyl and methyl groups influences its solubility, reactivity, and interaction profiles, making it an interesting subject for further research in medicinal chemistry and organic synthesis.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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